molecular formula C11H11N3O2 B1677212 Mivazerol CAS No. 125472-02-8

Mivazerol

Cat. No. B1677212
M. Wt: 217.22 g/mol
InChI Key: LRLBFNFGBWYHEF-UHFFFAOYSA-N
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Description

Mivazerol is an α2-adrenergic receptor agonist . It is a new and selective alpha 2-adrenoceptor agonist, devoid of hypotensive effects . The IUPAC name for Mivazerol is 2-Hydroxy-3-(3H-imidazol-4-ylmethyl)benzamide .


Molecular Structure Analysis

The molecular formula of Mivazerol is C11H11N3O2 . The average mass is 217.224 Da and the monoisotopic mass is 217.085129 Da .


Physical And Chemical Properties Analysis

The molecular formula of Mivazerol is C11H11N3O2 . The molar mass is 217.22 g/mol . The data are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) .

Scientific Research Applications

Alpha2-Agonist Properties and Cardiac Complications

Mivazerol, known for its alpha2-agonist properties, has been studied for its impact on perioperative cardiac complications in patients with coronary heart disease. A study by (Oliver et al., 1999) in "Anesthesiology" found that mivazerol may protect patients undergoing vascular surgery from coronary events.

Neurotransmitter Modulation

Research by (Zhang et al., 1995) in "Neuropharmacology" indicated that mivazerol can modulate neurotransmitter release in the hippocampus, influencing stress-induced neurotransmitter dynamics.

Hemodynamic Stability and Myocardial Ischemia

Studies like those by (Larbuisson & Lamy, 1997) have demonstrated mivazerol's impact on hemodynamic stability and myocardial ischemia, especially in patients with coronary artery disease undergoing noncardiac surgery.

Sympathoinhibitory Effects

Mivazerol's sympathoinhibitory effects were explored by (Richer et al., 1996) in "Fundamental & Clinical Pharmacology", showing its potential in reducing perioperative cardiovascular morbidity.

Myocardial Blood Flow and Function

Research like that in "Anesthesia & Analgesia" by (Roekaerts et al., 1996) has shown that mivazerol can influence myocardial blood flow and function, particularly during coronary artery stenosis.

Neuroprotective Effects

A study by (Kimura et al., 2005) in "Acta anaesthesiologica Scandinavica" highlighted the neuroprotective effects of mivazerol following transient forebrain ischemia in rats.

Angina and Exercise Tolerance

(Wright et al., 1993) in "Cardiovascular Drugs and Therapy" presented findings on how mivazerol can improve exercise tolerance in patients with angina, potentially by modulating exercise-induced sympathetic activity.

Binding Studies on Adrenergic Receptors

(Noyer et al., 1994) in "Neurochemistry International" conducted binding studies to investigate mivazerol's affinity for alpha 2 adrenergic receptors, highlighting its specificity and potential as an anti-ischemic drug.

Future Directions

A specifically designed second trial to confirm whether an α2-agonist such as Mivazerol is truly beneficial in CHD patients undergoing vascular surgery is now indicated . A meta-analysis of data from 23 studies consisting of 3,395 patients demonstrated that α2 adrenergic agonists significantly reduce mortality and myocardial ischemia during cardiac, vascular, and nonvascular surgery .

properties

IUPAC Name

2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHGFJMGWQXPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154782
Record name Mivazerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mivazerol

CAS RN

125472-02-8
Record name Mivazerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125472-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mivazerol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125472028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivazerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIVAZEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P1SSA8KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
807
Citations
…, Mivazerol Trial Investigators Research … - The Journal of the …, 1999 - pubs.asahq.org
… Mivazerol or placebo were given intravenously from the … coronary heart disease, mivazerol did not reduce the primary … fewer primary endpoints in those receiving mivazerol (risk ratio [RR…
Number of citations: 264 pubs.asahq.org
DT Mangano, E Martin, J Motsch, E Ott… - …, 1997 - lirias.kuleuven.be
… Mivazerol decreased the incidence of, and treatment for, tachycardia, hypertension, and … effects of mivazerol indicate further study in large-scale trials that assess mivazerol's effects on …
Number of citations: 146 lirias.kuleuven.be
T Kimura, K Sato, T Nishikawa, Y Tobe… - Acta …, 2008 - Wiley Online Library
… the contribution of this suppressive effect to the neuroprotective properties of mivazerol. Our results showing that mivazerol did not affect norepinephrine release after ischemia are in …
Number of citations: 5 onlinelibrary.wiley.com
T Kimura, M Sato, T Nishikawa… - Acta …, 2005 - Wiley Online Library
… If mivazerol demonstrates a neuroprotective effect against … The purpose of this study was to examine whether mivazerol … We also examined whether mivazerol had a U-shaped dose–…
Number of citations: 8 onlinelibrary.wiley.com
M Noyer, F de Laveleye, G Vauquelin, J Gobert… - Neurochemistry …, 1994 - Elsevier
… Mivazerol displaced the binding of the ct2 adrenoceptor … Mivazerol was also a potent competitor for [3H]RX 821002 … mivazerol were shallow (nu = 0.54) indicating that mivazerol …
Number of citations: 62 www.sciencedirect.com
PMHJ Roekaerts, FW Prinzen… - Anesthesia & …, 1996 - journals.lww.com
… We studied the effects of mivazerol during periods of moderate coronary … Mivazerol had no effect on myocardial lactate production during the stenoses. We conclude that mivazerol …
Number of citations: 26 journals.lww.com
RA Wright, P Decroly, T Kharkevitch… - Cardiovascular drugs and …, 1993 - Springer
… a single oral dose of mivazerol of 800 µg, … Mivazerol is an imidazole derivative with agonist properties at the alpha 2 -adrenoceptor and appears to be an effective antianginal. Mivazerol …
Number of citations: 27 idp.springer.com
X Zhang, GH Kindel, E Wülfert, I Hanin - Neuropharmacology, 1995 - Elsevier
… In the present study, mivazerol was evaluated for its ability to … Intravenous administration of mivazerol(8.0 &kg) had no effect on … In addition, both mivazerol and clonidine detcreased the …
Number of citations: 29 www.sciencedirect.com
H Apitzsch, D Olthoff, V Thieme, B Vetter… - Anasthesiologie …, 2000 - europepmc.org
… lower in the mivazerol group in the study … mivazerol on calculated haemodynamic parameters (CO, SVR, PVR, VO2). These findings show a selective decrease in heart rate by Mivazerol …
Number of citations: 9 europepmc.org
M De Kock - Current Opinion in Anesthesiology, 1996 - journals.lww.com
… Alpha-2 adrenoceptor agonists: clonidine, dexmedetomidine, mivazerol : Current Opinion in Anesthesiology … Alpha-2 adrenoceptor agonists: clonidine, dexmedetomidine, mivazerol …
Number of citations: 8 journals.lww.com

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